![molecular formula C14H24NO3P B14662859 Diethyl [1-(benzylamino)propyl]phosphonate CAS No. 42274-96-4](/img/structure/B14662859.png)
Diethyl [1-(benzylamino)propyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [1-(benzylamino)propyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a benzylamino propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(benzylamino)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzylamino propyl halide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [1-(benzylamino)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.
Aplicaciones Científicas De Investigación
Diethyl [1-(benzylamino)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other materials.
Mecanismo De Acción
The mechanism by which diethyl [1-(benzylamino)propyl]phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, blocking the access of natural substrates.
Comparación Con Compuestos Similares
Similar Compounds
- Diethyl [1-(phenylamino)propyl]phosphonate
- Diethyl [1-(methylamino)propyl]phosphonate
- Diethyl [1-(ethylamino)propyl]phosphonate
Uniqueness
Diethyl [1-(benzylamino)propyl]phosphonate is unique due to the presence of the benzylamino group, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This structural feature can also influence the compound’s reactivity and stability, making it a valuable reagent in various chemical and biological applications.
Propiedades
Número CAS |
42274-96-4 |
|---|---|
Fórmula molecular |
C14H24NO3P |
Peso molecular |
285.32 g/mol |
Nombre IUPAC |
N-benzyl-1-diethoxyphosphorylpropan-1-amine |
InChI |
InChI=1S/C14H24NO3P/c1-4-14(19(16,17-5-2)18-6-3)15-12-13-10-8-7-9-11-13/h7-11,14-15H,4-6,12H2,1-3H3 |
Clave InChI |
PREPNBHDZSGXEM-UHFFFAOYSA-N |
SMILES canónico |
CCC(NCC1=CC=CC=C1)P(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


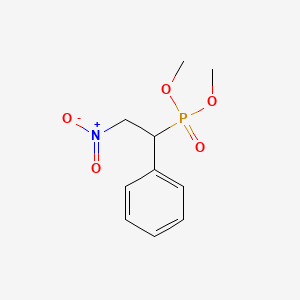
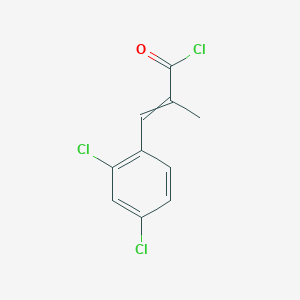
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
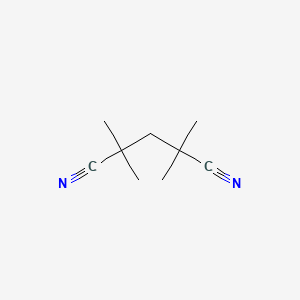
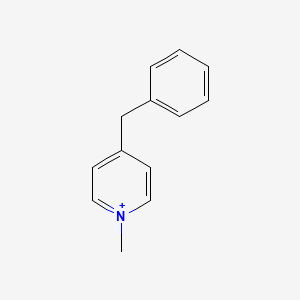
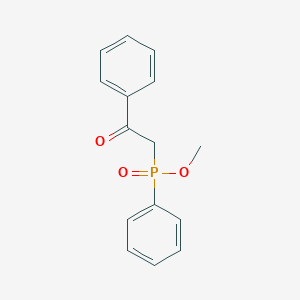
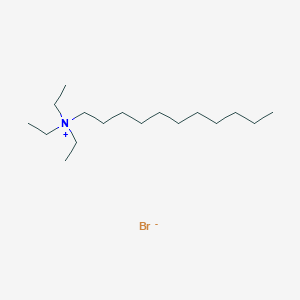

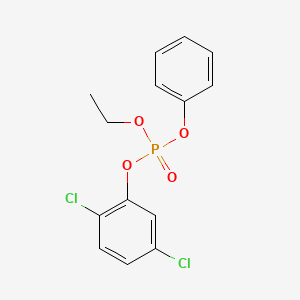


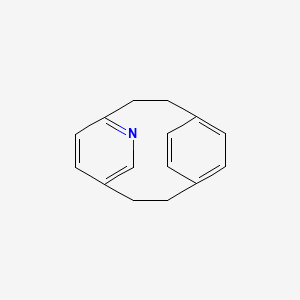
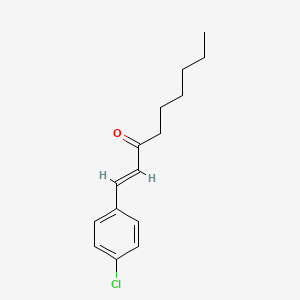
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
